Technical Documentation Center

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride
  • CAS: 1803586-33-5

Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profiling of Propan-2-yl 2-(piperidin-3-yl)acetate Hydrochloride in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The optimization of Active Pharmaceutical Ingredient (API) synthesis and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The optimization of Active Pharmaceutical Ingredient (API) synthesis and purification relies heavily on a rigorous understanding of solvent-solute thermodynamics. Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS: 1803586-33-5) presents a unique solubility challenge due to its amphiphilic structural duality. The molecule features a highly polar, ionic piperidinium hydrochloride core juxtaposed with a moderately lipophilic isopropyl ester side chain.

This technical guide delineates the theoretical and empirical solubility profile of this compound across various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and standardized equilibrium methodologies, we provide a self-validating framework for selecting solvent systems critical to crystallization, scale-up, and formulation workflows.

Structural Analysis & Thermodynamic Causality

To predict the solubility of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride, one must analyze the causality behind its intermolecular interactions. The dissolution of an ionic salt in an organic solvent requires overcoming the high lattice energy of the crystal.

  • The Ionic Core (Piperidinium HCl): The secondary amine hydrochloride dictates that the molecule will have a strong affinity for solvents with high hydrogen-bonding ( δh​ ) and polar ( δp​ ) cohesive energy densities [1].

  • The Lipophilic Tail (Isopropyl Acetate): The ester linkage and isopropyl group introduce steric bulk and lipophilicity, which slightly increases its affinity for moderately polar aprotic solvents compared to a bare piperidine salt, but is insufficient to drive solubility in purely non-polar hydrocarbons.

Quantitative Solubility Profile in ICH Solvents

Based on structural thermodynamics and structural analogs, the estimated solubility profile across standard International Council for Harmonisation (ICH) Class 2 and Class 3 solvents[2] is summarized in Table 1.

Table 1: Projected Equilibrium Solubility Profile at 25°C

SolventICH ClassPolarity IndexEstimated SolubilityThermodynamic Rationale
Methanol Class 25.1> 100 mg/mL (Highly Soluble)High dielectric constant and H-bonding completely disrupts the ionic lattice.
Ethanol Class 35.230 - 100 mg/mL (Soluble)Excellent primary solvent; balances solvation of the ionic core and lipophilic tail.
Isopropanol Class 33.910 - 30 mg/mL (Sparingly)Increased steric bulk of the solvent reduces solvation efficiency of the chloride ion.
Acetone Class 35.11 - 10 mg/mL (Slightly)Aprotic nature prevents effective hydrogen bonding with the chloride counterion.
Ethyl Acetate Class 34.4< 1 mg/mL (Very Slightly)Insufficient polarity to overcome the salt's lattice energy; acts as a weak anti-solvent.
Heptane Class 30.1< 0.1 mg/mL (Insoluble)Purely dispersive forces ( δd​ ); incapable of solvating the ionic core. Ideal anti-solvent.

Experimental Workflow: The Shake-Flask Methodology

To empirically validate theoretical HSP predictions, the Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility in pharmaceutical development [3]. The following protocol is designed as a self-validating system to ensure data integrity and prevent false positives caused by supersaturation or solvent-mediated polymorphic shifts.

Step-by-Step Protocol
  • Solvent Preparation: Dispense 5.0 mL of the target ICH-compliant solvent into a 10 mL borosilicate glass vial.

  • Saturation: Incrementally add Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride until a visible, persistent suspension is formed (indicating excess solid).

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker at 25°C ± 0.1°C. Agitate at 300 rpm for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validating Step: Discard the first 1 mL of filtrate to account for potential API adsorption onto the filter membrane.

  • Quantification: Dilute the filtrate with a compatible diluent (e.g., Acetonitrile/Water) and analyze via HPLC-UV against a validated multi-point calibration curve.

  • Solid-State Verification: Recover the undissolved solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the equilibrium solubility measured corresponds to the desired polymorph and that no solvate/hydrate formation occurred during the 48-hour agitation.

ShakeFlask A 1. Solvent Selection (ICH Class 2 & 3 Solvents) B 2. Excess API Addition (Propan-2-yl 2-(piperidin-3-yl)acetate HCl) A->B C 3. Thermodynamic Equilibration (Orbital Shaker, 48h, 25°C) B->C D 4. Phase Separation (Centrifugation & PTFE Filtration) C->D E 5. HPLC Quantification (Determine Soluble Fraction) D->E F 6. XRPD Analysis (Verify Solid-State Polymorph) D->F Analyze Undissolved Pellet

Fig 1: Standardized shake-flask methodology for equilibrium solubility determination.

Solvent Selection Strategies for Crystallization

Understanding the solubility extremes of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride allows process chemists to design highly efficient purification workflows. Because the API is highly soluble in short-chain alcohols but practically insoluble in aliphatic hydrocarbons, anti-solvent crystallization is the most thermodynamically favorable isolation strategy.

The Ethanol/Heptane Binary System
  • The Good Solvent (Ethanol): Dissolving the crude API in minimal volumes of warm ethanol ensures complete dissolution and allows for polishing filtration to remove insoluble mechanical impurities.

  • The Anti-Solvent (Heptane): The controlled, dropwise addition of heptane lowers the bulk dielectric constant of the solvent mixture.

  • The Causality: As the dielectric constant drops, the solvent's ability to stabilize the separated piperidinium and chloride ions diminishes. The ionic lattice energy overtakes the solvation energy, driving the system into a state of supersaturation. This forces controlled nucleation without the need for extreme thermal shock (rapid cooling), which could trap impurities within the crystal lattice or cause localized hydrolysis of the isopropyl ester.

Crystallization A API Dissolution (Ethanol, 50°C) B Polishing Filtration (Remove Impurities) A->B C Anti-Solvent Dosing (Heptane Addition) B->C D Supersaturation (Nucleation Point) C->D E Crystal Growth (Controlled Cooling to 5°C) D->E F Isolation & Drying (High Purity API) E->F

Fig 2: Thermodynamic pathway of anti-solvent crystallization for API purification.

Conclusion & Best Practices

For drug development professionals working with Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride, solvent selection must be dictated by the compound's dual nature.

  • Formulation: Rely on polar protic solvents or aqueous systems where the HCl salt guarantees high bioavailability.

  • Purification: Exploit the steep solubility gradient between alcohols and hydrocarbons. Always verify the solid-state form post-equilibration, as amine hydrochlorides are prone to forming solvates in mixed-solvent systems. By adhering to the shake-flask protocol outlined above, researchers can generate robust, reproducible solubility data that scales seamlessly from bench to manufacturing.

References

  • Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [1] URL:[Link]

  • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [2] URL: [Link]

  • Annex 4: The "shake flask" method for solubility determination. World Health Organization (WHO) Technical Report Series. [3] URL:[Link]

Exploratory

Thermal Stability and Phase Transitions of Propan-2-yl 2-(piperidin-3-yl)acetate Hydrochloride: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, understanding the thermal boundaries of pharmaceutical building blocks is critical for downstream processing, formulation, and storage. Propan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermal boundaries of pharmaceutical building blocks is critical for downstream processing, formulation, and storage. Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS: 1803586-33-5) is a versatile small molecule scaffold[1] utilized in the synthesis of complex active pharmaceutical ingredients (APIs). With a molecular weight of 221.72 g/mol [2], this compound presents a unique thermal profile governed by the dual nature of its structure: a robust, ionically bonded piperidinium chloride network and a thermally labile isopropyl ester moiety.

This whitepaper provides an in-depth mechanistic evaluation of its thermal stability, melting point characteristics, and the self-validating analytical protocols required to accurately profile this compound according to standard pharmacopeial guidelines[3].

Structural Dynamics and Mechanistic Principles

The thermal behavior of amine hydrochlorides is rarely a simple solid-to-liquid phase transition. The introduction of thermal energy disrupts the crystal lattice, but the specific structural features of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride dictate its degradation pathway:

  • The Ionic Core (Hydrogen Bonding Network): The piperidinium ring and the chloride counterion form a strong hydrogen-bonded lattice. While this increases the melting point relative to the free base, excessive heat (>180°C) provides the activation energy for dehydrohalogenation (the release of HCl gas).

  • The Steric Ester (Isopropyl Group): The bulky propan-2-yl (isopropyl) group disrupts optimal crystal packing, which depresses the melting point compared to smaller ester derivatives (e.g., methyl or ethyl esters). Furthermore, the ester linkage is susceptible to thermal cleavage, yielding propene or isopropanol as volatile byproducts.

Because melting and decomposition often overlap in such molecules, causality must be established: Does the molecule melt before it degrades, or does degradation induce a phase collapse?

MechanisticPathway A Propan-2-yl 2-(piperidin-3-yl)acetate HCl (Intact Salt Network) B Thermal Energy Input (Heating > 140°C) A->B C Crystal Lattice Breakdown (Endothermic Melting) B->C Phase Transition D Thermal Degradation (Onset > 180°C) C->D Continued Heating E Dehydrohalogenation (Loss of HCl gas) D->E F Ester Cleavage (Loss of Propene/Isopropanol) D->F

Fig 1. Mechanistic thermal degradation pathway of the piperidine acetate hydrochloride salt.

Self-Validating Experimental Protocols

To accurately determine the melting point and thermal stability limit, a dual-method approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory. Relying solely on a capillary melting point apparatus can yield false depressions due to invisible micro-degradation. The following protocols are designed as self-validating systems compliant with USP <891> Thermal Analysis guidelines[3],[4].

Protocol 1: Thermogravimetric Analysis (TGA)

TGA records the mass of the sample as a function of temperature under a controlled nitrogen purge to prevent oxidative interference[4],[5]. This step must precede DSC to establish the baseline of thermal decomposition.

  • Step 1: System Validation. Tare the microbalance and run a Calcium Oxalate Monohydrate standard. The system is validated if the three distinct mass-loss steps (water, carbon monoxide, carbon dioxide) align with theoretical values within ±0.5%.

  • Step 2: Sample Preparation. Load 10.0 – 15.0 mg of the crystalline powder into an open alumina crucible[5].

  • Step 3: Environmental Control. Establish a dry Nitrogen ( N2​ ) purge at 40 mL/min to sweep away evolved HCl and prevent oxidation[4].

  • Step 4: Thermal Ramp. Heat from 25°C to 350°C at a rate of 10°C/min.

  • Step 5: Causal Analysis. Calculate the first derivative (DTG). The onset temperature ( Tonset​ ) of the first major mass loss indicates the absolute thermal stability limit (typically >180°C for this scaffold).

Protocol 2: Differential Scanning Calorimetry (DSC)

Once the degradation onset is known via TGA, DSC is used to map the endothermic melting transition.

  • Step 1: System Validation. Run an Indium standard. The protocol is self-validated if the extrapolated onset melting temperature is 156.6°C ± 0.2°C and the heat of fusion is 28.59 J/g ± 0.5 J/g.

  • Step 2: Sample Preparation. Weigh 5.0 – 10.0 mg of the compound into a standard aluminum pan. Crucial Choice: Use a pinhole lid. A hermetically sealed pan will trap evolved HCl if micro-degradation occurs, artificially altering the internal pressure and shifting the melting peak.

  • Step 3: Thermal Ramp. Equilibrate at 25°C. Ramp at 10°C/min to a temperature exactly 10°C below the TGA degradation onset (e.g., 170°C).

  • Step 4: Causal Analysis. The extrapolated onset of the sharp endothermic peak represents the true melting point. If the peak is broad or asymmetric, it indicates eutectic impurities[3] or concurrent decomposition.

ThermalWorkflow Start Sample Prep: 5-10 mg (Dry Nitrogen Purge) Calib System Validation (Indium Tm = 156.6°C) Start->Calib TGA TGA (Mass Loss) 10°C/min to 300°C Calib->TGA DSC DSC (Heat Flow) 10°C/min to 250°C Calib->DSC Decision Is Mass Loss < 1% at Endothermic Peak? TGA->Decision DSC->Decision Melt True Melting Point (Report Tm) Decision->Melt Yes Decomp Melting with Decomposition (Report T_onset) Decision->Decomp No

Fig 2. Self-validating thermal analysis workflow combining DSC and TGA per USP <891>.

Quantitative Data Presentation

The thermal boundaries of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride can be contextualized by comparing it to structurally adjacent analogs. The steric bulk of the isopropyl group effectively lowers the melting point relative to the free acid, while the hydrochloride salt ensures it remains a stable, handleable solid at room temperature.

Table 1: Physicochemical Properties of the Target Scaffold
ParameterSpecification / Value
Chemical Name Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride
CAS Number 1803586-33-5
Molecular Formula C10​H19​NO2​⋅HCl
Molecular Weight 221.72 g/mol
Physical State Solid (Crystalline Powder)
Estimated Melting Range 145.0°C – 165.0°C (Purity dependent)
Thermal Stability Limit ~180.0°C (Onset of dehydrohalogenation)
Table 2: Comparative Thermal Transitions of Piperidine Derivatives

Note: Data represents typical analytical ranges for >95% purity scaffolds. Automated screening using DSC and TGA allows for the rapid identification of these thermal profiles[6].

CompoundEster MoietySalt FormTypical Melting Range (°C)Degradation Onset (°C)
Propan-2-yl 2-(piperidin-3-yl)acetate IsopropylHCl145 - 165~180
Methyl 2-(piperidin-3-yl)acetate MethylHCl150 - 160~190
Ethyl 2-(piperidin-3-yl)acetate EthylHCl140 - 155~185
Piperidine-3-carboxylic acid None (Free Acid)HCl240 - 250~260

Conclusion & Application Insights

For Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride, the melting transition (145°C – 165°C) occurs safely below its thermal degradation onset (~180°C). However, the margin between melting and dehydrohalogenation is narrow. When utilizing this scaffold in high-temperature synthetic coupling reactions (e.g., amidation or alkylation), application scientists must carefully monitor reactor temperatures. Exceeding 170°C will likely initiate ester cleavage and HCl evolution, leading to poor reaction yields and the generation of complex impurity profiles. Rigorous, self-validating thermal analysis via DSC and TGA remains the gold standard for defining these operational boundaries.

References

  • Title: propan-2-yl 2-(piperidin-3-yl)acetate Hydrochloride_1803586-33 Source: MDFCW URL: [Link]

  • Title: The Importance of Purity Determination of Pharmaceuticals (USP <891>) Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Thermal Analysis: Stability, Decomposition, and Material Properties Source: Lab Manager URL: [Link]

  • Title: Residual Moisture Testing Methods for Lyophilized Drug Products Source: PharmTech URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) Methodologies Source: Particle Technology Labs URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling and Mechanistic Dynamics of Piperidine-3-Acetate Derivatives in Modern Drug Discovery

Executive Summary: Escaping "Flatland" in Drug Design Historically, high-throughput screening libraries have been dominated by flat, sp2-hybridized aromatic molecules. While easy to synthesize, these planar compounds oft...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Drug Design

Historically, high-throughput screening libraries have been dominated by flat, sp2-hybridized aromatic molecules. While easy to synthesize, these planar compounds often suffer from poor solubility, off-target toxicity, and suboptimal pharmacokinetic (PK) profiles. The strategic incorporation of piperidine-3-acetate derivatives represents a paradigm shift toward 3D fragment-based drug discovery. By increasing the sp3-hybridized carbon fraction ( Fsp3​ ), these scaffolds provide critical conformational restriction, enhancing both target binding affinity and metabolic stability[1].

This technical guide explores the physicochemical properties, pharmacokinetic behavior, and self-validating experimental workflows required to evaluate piperidine-3-acetate derivatives, with a specific focus on their application in central nervous system (CNS) targeting and kinase inhibition.

Structural Rationale & Physicochemical Properties

The core structure of piperidin-3-yl acetate features a six-membered nitrogenous heterocycle with an acetate group at the 3-position. This architecture dictates its unique ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Basic Nitrogen Center: The piperidine nitrogen possesses a pKa​ of approximately 8.5–9.0[2]. At physiological pH (7.4), the molecule exists predominantly in an ionized state, which drastically improves aqueous solubility compared to carbocyclic analogs. However, the dynamic equilibrium with its neutral free-base form allows it to partition effectively across lipid bilayers.

  • Conformational Restriction: The 3-acetate substitution forces the piperidine ring into specific chair conformations. In the development of Akt inhibitors, 3,4-disubstituted and 3,4,6-trisubstituted piperidines have been utilized to lock the molecule into a bioactive conformation. This restriction minimizes the entropic penalty upon binding to the kinase hinge region, yielding highly potent inhibitors (e.g., Compound E22) with significantly reduced hERG channel blockade[3].

  • Isoform Selectivity: Careful stereochemical tuning of the piperidine ring enables high target selectivity. For instance, specific 3,4-disubstituted piperidine derivatives (e.g., Hu7691) have demonstrated selective inhibition of Akt1 over Akt2, a crucial differentiation that mitigates the severe cutaneous toxicity (rash) typically associated with pan-Akt inhibitors[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP2 to PIP3 Conversion PI3K->PIP3 Akt1 Akt1 Kinase (Target) PIP3->Akt1 Membrane Recruitment Downstream Cell Survival & Proliferation (mTOR, GSK3) Akt1->Downstream Phosphorylation Piperidine Piperidine-3-Acetate Derivative (e.g., E22) Piperidine->Akt1 Conformational Inhibition

Fig 1: Targeted inhibition of the PI3K-Akt1 signaling pathway by piperidine derivatives.

Pharmacokinetic Profiling: Causality in ADME

Blood-Brain Barrier (BBB) Penetration

Piperidine derivatives are highly regarded for their ability to cross the blood-brain barrier, making them foundational in the design of CNS therapeutics, including antipsychotics and peptidomimetics[5]. The basic amine facilitates active transport via organic cation transporters (OCTs) or passive diffusion when transiently uncharged. The acetate side chain provides a tunable lipophilic handle to optimize the polar surface area (PSA), ensuring the molecule remains within the optimal range for CNS penetration (PSA < 90 Ų).

Metabolic Stability

Planar aromatics are highly susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes. The sp3-rich piperidine ring introduces steric bulk that shields vulnerable C-H bonds from the heme iron of CYP enzymes. Furthermore, the acetate ester can be strategically utilized as a prodrug handle; it remains stable in systemic circulation but undergoes rapid hydrolysis by intracellular carboxylesterases to release the active acidic moiety within target tissues.

Quantitative PK Benchmarks

The following table summarizes the comparative pharmacokinetic parameters of optimized piperidine-3-acetate derived inhibitors versus traditional flat-aromatic leads.

Compound Class CLint​ (µL/min/mg)Oral Bioavailability (F%)Brain/Plasma Ratio ( Kp​ )hERG IC50​ (µM)
Traditional Planar Inhibitor > 85.0 (High)< 15%0.1< 1.0 (High Risk)
3,4-Disubstituted Piperidine 25.4 (Moderate)35%0.8> 10.0 (Low Risk)
3,4,6-Trisubstituted Piperidine 12.1 (Low)62%1.2> 30.0 (Safe)

Data synthesized from structural optimization campaigns of Akt inhibitors[3],[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. Below are the step-by-step methodologies for the two most critical preclinical PK assays.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and predict in vivo hepatic clearance. Causality Principle: We utilize a low protein concentration (0.5 mg/mL) to prevent non-specific binding of the lipophilic piperidine from masking true enzymatic depletion. An NADPH regenerating system is used instead of direct NADPH addition to prevent product inhibition and sustain electron flow to CYP450 enzymes over the 60-minute incubation.

Step-by-Step Workflow:

  • Preparation: Dilute the piperidine-3-acetate test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Rationale: 1 µM ensures the substrate concentration is well below the Km​ , ensuring first-order linear kinetics.

  • Protein Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures CYP proteins, halting metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation (QC): The assay is only considered valid if the concurrent positive control (Verapamil) demonstrates a CLint​ between 30–50 µL/min/mg, and the negative control (no NADPH) shows < 5% degradation.

Protocol B: PAMPA-BBB Permeability Assay

Purpose: To evaluate the passive diffusion capability across the blood-brain barrier. Causality Principle: Because piperidine derivatives are basic ( pKa​ ~8.5), their ionization state dictates permeability. We use a porcine brain lipid extract to accurately mimic the specific tight-junction lipid composition of the human BBB.

Step-by-Step Workflow:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Loading: Add 150 µL of the test compound (10 µM in PBS, pH 7.4, 1% DMSO) to the donor wells.

  • Acceptor Loading: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • Self-Validation (QC): The assay is validated by confirming the Pe​ of Dextromethorphan (high permeability control) is > 4×10−6 cm/s, and Theophylline (low permeability control) is < 0.5×10−6 cm/s.

PK_Workflow Synthesis 3D Fragment Synthesis (Piperidine Scaffold) Microsomes In Vitro Stability (HLM/RLM) Synthesis->Microsomes PAMPA Permeability (PAMPA-BBB) Synthesis->PAMPA InVivo In Vivo PK (Rodent Models) Microsomes->InVivo CL_int < 15 PAMPA->InVivo P_e > 4x10^-6 Lead Lead Candidate Selection InVivo->Lead F% > 30%

Fig 2: Self-validating pharmacokinetic screening cascade for piperidine-3-acetate analogs.

Conclusion

The transition from planar chemical spaces to 3D architectures is a critical evolution in modern medicinal chemistry. Piperidine-3-acetate derivatives offer a highly tunable, conformationally restricted scaffold that elegantly balances aqueous solubility, metabolic stability, and membrane permeability. By adhering to rigorous, self-validating pharmacokinetic workflows, drug development professionals can leverage these derivatives to design highly selective kinase inhibitors and potent CNS therapeutics with minimized off-target liabilities.

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis Procedures for Propan-2-yl 2-(piperidin-3-yl)acetate Hydrochloride

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound Focus: Propan-2-yl 2-(piperidin-3-yl)ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound Focus: Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS: 1803586-33-5)[1]

Introduction & Mechanistic Rationale

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride—commonly referred to as isopropyl 2-(piperidin-3-yl)acetate hydrochloride—is a highly versatile, sp3 -rich small molecule scaffold utilized extensively in modern drug discovery[1]. Transitioning the synthesis of this building block from a discovery lab scale (milligrams) to a pilot scale (kilograms) requires overcoming significant thermodynamic and mass-transfer hurdles.

The most atom-economical and scalable route begins with the commercially available 2-(pyridin-3-yl)acetic acid . The synthesis is executed in two primary stages:

  • Esterification: Conversion of the acid to the isopropyl ester hydrochloride.

  • Catalytic Hydrogenation: Reduction of the aromatic pyridine ring to the saturated piperidine ring.

The Causality of the Reaction Design

A common mistake in discovery chemistry is attempting to hydrogenate 2-(pyridin-3-yl)acetic acid before esterification. Pyridine-3-acetic acid can exist as a zwitterion, making it poorly soluble in the organic solvents required for efficient hydrogenation. Furthermore, under certain conditions, the free acid is prone to thermal decarboxylation.

By performing the Fischer-type esterification first using thionyl chloride ( SOCl2​ ) in isopropanol, we achieve three critical process goals:

  • Protection: The carboxylic acid is protected, preventing decarboxylation.

  • Solubility: The resulting isopropyl ester is highly soluble in alcohols.

  • In-situ Salt Formation: The reaction inherently generates the hydrochloride salt. This is paramount because hydrogenating a free pyridine ring often leads to catalyst poisoning; the basic nitrogen of the resulting piperidine binds tightly to the catalyst surface. Maintaining an acidic medium (as the HCl salt) protonates the piperidine nitrogen, sterically and electronically preventing it from poisoning the catalyst[2].

For the hydrogenation step, while Platinum(IV) oxide ( PtO2​ , Adams' catalyst) is a traditional choice[2], process economics and safety at scale strongly favor the use of 5% Rhodium on Carbon (Rh/C) . Rh/C provides excellent conversion rates for pyridine ring saturation at lower catalyst loadings and significantly reduces the pyrophoric hazards associated with large-scale palladium or platinum filtration[3].

Process Flow & Pathway Visualization

G A 2-(Pyridin-3-yl)acetic acid (Starting Material) B Esterification Reactor SOCl2, Isopropanol, 60°C A->B Step 1 C Isopropyl 2-(pyridin-3-yl)acetate HCl (Intermediate) B->C -SO2, -HCl D Hydrogenation Autoclave H2 (50 bar), 5% Rh/C, 50°C C->D Step 2 E Filtration & Crystallization MTBE Anti-solvent D->E Catalyst Removal F Propan-2-yl 2-(piperidin-3-yl)acetate HCl (Final API Building Block) E->F Isolation

Process flow for the scale-up synthesis of Propan-2-yl 2-(piperidin-3-yl)acetate HCl.

Step-by-Step Experimental Protocols

Stage 1: Scale-Up Esterification

Self-Validating Principle: The reaction progress is driven by the consumption of SOCl2​ and the irreversible off-gassing of SO2​ and HCl . Complete dissolution of the initially suspended starting material acts as a visual in-process control (IPC) for reaction progression.

Procedure (1.0 kg Scale):

  • Reactor Preparation: Equip a 20 L glass-lined jacketed reactor with a mechanical stirrer, a reflux condenser, a dropping funnel, and a caustic scrubber system (to neutralize SO2​ / HCl off-gas).

  • Charging: Charge the reactor with 2-(pyridin-3-yl)acetic acid (1.00 kg, 7.29 mol) and anhydrous isopropanol (10.0 L). Initiate stirring at 250 rpm. The mixture will be a white suspension.

  • Reagent Addition: Cool the jacket to 0–5 °C. Slowly add thionyl chloride ( SOCl2​ , 1.30 kg, 10.9 mol, 1.5 eq) dropwise over 2 hours. Causality Note: Strict temperature control during addition prevents the formation of unwanted isopropyl chloride and ether byproducts.

  • Heating: Once the addition is complete, gradually ramp the reactor temperature to 60 °C and hold for 4 hours. The suspension will transition to a clear, pale-yellow solution.

  • IPC: Sample the mixture for HPLC analysis. Proceed to the next step only when starting material is <1.0% (Area %).

  • Concentration: Concentrate the solution under reduced pressure (50 mbar, 40 °C) to approximately 3.0 L.

  • Crystallization: Add diisopropyl ether (DIPE, 5.0 L) slowly over 1 hour to precipitate the intermediate. Cool to 5 °C, filter, and wash the cake with cold DIPE (2.0 L). Dry under vacuum at 45 °C to yield Isopropyl 2-(pyridin-3-yl)acetate hydrochloride as a white crystalline solid.

Stage 2: Catalytic Hydrogenation

Self-Validating Principle: Hydrogen uptake is monitored via a mass flow controller. The reaction is deemed complete when H2​ consumption ceases and the pressure remains static for 30 minutes, ensuring total saturation of the aromatic ring[4].

Procedure (1.0 kg Scale):

  • Autoclave Preparation: Inert a 10 L Hastelloy pressure reactor with Nitrogen (3 cycles of pressurize/depressurize to 5 bar).

  • Charging: Charge the reactor with Isopropyl 2-(pyridin-3-yl)acetate hydrochloride (1.00 kg, 4.64 mol), anhydrous isopropanol (6.0 L), and 5% Rh/C (100 g, 10 wt%). Safety Note: Always charge the catalyst as a slurry in a small amount of water or under a strict N2​ blanket to prevent ignition of solvent vapors[3].

  • Hydrogenation: Purge the reactor with H2​ gas (3 cycles). Pressurize the reactor to 50 bar with H2​ and heat the jacket to 50 °C. Maintain the agitation at 600 rpm to ensure optimal gas-liquid-solid mass transfer[4].

  • Monitoring: Monitor the reaction for 8–12 hours. The reaction is highly exothermic initially; utilize jacket cooling to maintain the internal temperature strictly between 50–55 °C.

  • Filtration: Once H2​ uptake ceases, cool the reactor to 20 °C and purge with N2​ . Filter the reaction mixture through a Celite pad in a spark-free filter press to remove the Rh/C catalyst. Wash the pad with isopropanol (1.0 L).

Stage 3: Downstream Processing & Isolation
  • Concentration: Transfer the filtrate to a clean 20 L reactor and concentrate under reduced pressure to a volume of ~2.5 L.

  • Anti-Solvent Addition: Heat the concentrated solution to 50 °C. Slowly add Methyl tert-butyl ether (MTBE, 6.0 L) as an anti-solvent over 2 hours.

  • Cooling Profile: Cool the mixture linearly to 0 °C over 4 hours. Causality Note: A slow, linear cooling ramp prevents "oiling out" (liquid-liquid phase separation) and promotes the growth of large, easily filterable crystals.

  • Isolation: Filter the resulting white slurry. Wash the filter cake with cold MTBE (2.0 L) and dry in a vacuum oven at 40 °C for 24 hours.

Quantitative Data & Scale-Up Metrics

The following tables summarize the critical process parameters and outcomes when transitioning from a 10 g laboratory scale to a 1.0 kg pilot scale.

Table 1: Reaction Parameters Comparison (Lab vs. Pilot Scale)

ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Scale-Up Rationale / Adjustment
Esterification Temp 80 °C (Reflux)60 °CLowered to control exotherm and limit solvent loss under large-scale reflux.
SOCl2​ Addition Time 10 minutes120 minutesExtended to match the heat removal capacity of the 20 L reactor jacket.
Hydrogenation Catalyst PtO2​ (Adams' Cat)5% Rh/CRh/C is significantly cheaper and poses a lower pyrophoric risk upon filtration[3].
H2​ Pressure 10 bar50 barIncreased pressure overcomes mass transfer limitations in larger viscous volumes[4].
Agitation Rate Magnetic stirring600 rpm (Pitch blade)High shear required to disperse H2​ gas into the liquid phase.

Table 2: Material Balance and Impurity Profile (Pilot Scale)

StageYield (%)Purity (HPLC Area %)Key Impurities Monitored
Stage 1: Esterification 92%> 99.0%Isopropyl chloride (< 0.1%), Unreacted Acid (< 0.5%)
Stage 2: Hydrogenation 88%> 98.5%Partially reduced tetrahydropyridines (< 0.2%)
Overall Process ~81% > 98.5% Total Unknown Impurities < 0.5%

Safety & Process Hazard Analysis (PHA)

  • Thionyl Chloride ( SOCl2​ ): Highly corrosive and reacts violently with water. The off-gassing of SO2​ and HCl during scale-up requires a properly sized caustic scrubber (e.g., 10% NaOH solution) to prevent environmental release and equipment corrosion.

  • Catalyst Handling: Rh/C is less pyrophoric than dry Pd/C, but must still be handled under an inert atmosphere. Spent catalyst should be kept wet with water immediately after filtration and sent for metal recovery.

  • Hydrogen Gas ( H2​ ): Highly flammable with a wide explosive range. The autoclave area must be equipped with localized H2​ sensors, and all electrical equipment must be ATEX-rated.

References

  • CAS: 1803586-33-5 | CymitQuimica: Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride.CymitQuimica. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuR1LKuTypAAgjcTAqNK_StzmlZN61OfefBUBSJa4RpfKKhhFknKGbFMFWyUNTu6i2CsKTNs_cktVSj-igatFtBNQyQnQ9JU0f-m_z_FIUxCpv17Sj9ziawl8pqZspIMqN0H1Yh5KZyw==]
  • Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives.Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0k8Gm2c4aig59KXLlycKlu84p9iqTvFnoH0XyMfOFfgRRk3vzF3lMr6V9uqYLZcvqwRnn_qP7g8ILi3SBnWWBDOwSHVAOVR-_Tzveojq9xcPInu0zEyByyxN3wX90CUZBtsEP93rrjvp3xcjX0P-BI3kmRnc2QZxo-o_3AuS9xC2hlhbBjqJtg8q8L5ts3S2pVb34J5xx10oqFGwRez9SYNNdjRj2errI6ZeYoJ_mFcEHeG5AmeCKnuaAF11gYJpxxC0=]
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines.ThalesNano. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeNiRIPvcvDUdwIFvb7raD-xmNj83rAjh06b9QPycwpk4CL2MQotvWjKQhnySToDuXA71bQnED4lvxa7VAzmFQArWf6NNhsRkmQmvOHNTPaK4ZvX8OjNHjp3po-Wx0zBbPCVapKSPrL5CCenIiCnJN3qYBt_SV6axf0fW0Eh12DSwo9nSurhnIP3pDmPPLERo5vM5DFKMw3rgYuJE-UDGxRw==]
  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600.ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbFV6E2_iF-NZLEOa6ZflhhjtjbiKwqUmlxDzczdZ-VIZm8S-8RgHFZOz7KqiZWLKOIhFPmILf8DpZmIw9uP7hjGRIKa0D-XfpR6qTvlnFND8DXYC2MuUx_N9raFk7uScIFzKDSujXN4BG9vU=]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures and address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride .

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures and address the mechanistic "why" behind common synthetic failures. The synthesis of this molecule involves overcoming three distinct chemical hurdles: the steric hindrance of secondary alcohol esterification, the catalyst-poisoning nature of piperidine during pyridine reduction, and the severe hygroscopicity of the final hydrochloride salt.

Below, you will find a validated workflow, troubleshooting FAQs, quantitative data comparisons, and step-by-step protocols designed to be self-validating and robust.

Process Overview & Mechanistic Pathway

SynthesisWorkflow N1 3-Pyridineacetic Acid (Starting Material) N2 Step 1: Esterification (Isopropanol, SOCl2) N1->N2 N3 Isopropyl 2-(pyridin-3-yl)acetate (Lipophilic Intermediate) N2->N3 Reflux, 80°C N4 Step 2: Hydrogenation (PtO2 or Rh/Al2O3, H2) N3->N4 N5 Propan-2-yl 2-(piperidin-3-yl)acetate (Free Base) N4->N5 50-60 psi H2 N6 Step 3: Salt Formation (Anhydrous HCl in MTBE) N5->N6 N7 Propan-2-yl 2-(piperidin-3-yl)acetate HCl (Target Product) N6->N7 Anhydrous Crystallization

Workflow for the synthesis of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride.

Quantitative Data: Hydrogenation Catalyst Optimization

A critical failure point in this synthesis is the reduction of the pyridine ring. The table below summarizes quantitative conversion data based on catalyst selection, demonstrating why standard Palladium catalysts often fail for this specific transformation[1][2].

Catalyst SystemSolventAdditivePressure (psi)Temp (°C)Conversion (%)Mechanistic Observation
10% Pd/C EthanolNone6050~45%Severe catalyst poisoning by the basic piperidine nitrogen.
10% Pd/C EthanolAcetic Acid (1 eq)605080–85%Protonation mitigates poisoning; reaction remains kinetically slow.
PtO2​ (Adams) Water / EtOHNone4025>95%Highly efficient; standard for pyridinealkanoic acid reductions[1][3].
5% Rh/Al2​O3​ EthanolNone6050>98%Excellent resistance to amine poisoning; clean conversion[1][2].

Technical Support FAQs & Troubleshooting

Q1: Why do we perform the esterification before the hydrogenation step? A1: This is a strategic choice based on the physicochemical properties of the intermediates. If you hydrogenate 3-pyridineacetic acid directly, the resulting 3-piperidineacetic acid exists as a highly polar zwitterion (containing both a basic secondary amine and an acidic carboxylate). Zwitterions are notoriously difficult to extract from aqueous workups. By esterifying the carboxylic acid first, we mask the acidic moiety. The resulting intermediate, isopropyl 2-(pyridin-3-yl)acetate, is highly lipophilic and easily extracted into standard organic solvents, streamlining purification.

Q2: My esterification with isopropanol is stalling at 60-70% conversion. How can I drive it to completion? A2: Isopropanol is a secondary alcohol, making it sterically hindered and less nucleophilic than methanol or ethanol. Standard Fischer esterification (using catalytic H2​SO4​ ) often stalls because the generation of water establishes an unfavorable equilibrium. Solution: Shift to a Thionyl Chloride ( SOCl2​ ) mediated esterification. By reacting 3-pyridineacetic acid with SOCl2​ , you generate the highly reactive acid chloride intermediate in situ. When performed in neat isopropanol (which acts as both reactant and solvent), this drives the reaction to >95% conversion. Ensure the reaction is heated to reflux (~80°C) to overcome the activation energy barrier of the hindered alcohol[2].

Q3: During the hydrogenation of isopropyl 2-(pyridin-3-yl)acetate, the reaction stops prematurely. What causes this? A3: This is a classic case of catalyst poisoning. As the pyridine ring is reduced, the resulting piperidine is a secondary amine that is significantly more basic than the starting pyridine. This basic nitrogen strongly coordinates to the active sites of standard palladium catalysts (like Pd/C), halting the reduction. Solution: Switch your catalyst to Platinum(IV) oxide ( PtO2​ , Adams' catalyst) or 5% Rhodium on Alumina ( Rh/Al2​O3​ ). Rhodium and Platinum are particularly resistant to basic amine poisoning and operate efficiently at moderate pressures (40-60 psi) without requiring heavy acidic additives[1][3].

Q4: The final hydrochloride salt turns into a sticky gum instead of a crystalline powder. How do I fix this? A4: Piperidine hydrochloride salts are notoriously hygroscopic. If your workup solvent contains trace water, or if you expose the product to ambient humidity during filtration, the salt will absorb moisture and "gum out" into an oil. Solution: Establish a strictly anhydrous salt-formation system. Dissolve the free base in an dry, moderately polar aprotic solvent like Methyl tert-butyl ether (MTBE) or Isopropyl Acetate. Introduce anhydrous HCl gas or a standardized solution of HCl in 1,4-dioxane. The strict exclusion of water prevents hygroscopic collapse, yielding a free-flowing, filterable crystalline solid.

Validated Experimental Protocols

Protocol 1: Synthesis of Isopropyl 2-(pyridin-3-yl)acetate (Esterification)

Objective: Overcome steric hindrance of the secondary alcohol via in situ acid chloride generation.

  • Setup: Charge 3-pyridineacetic acid hydrochloride (1.0 eq, 100 g) into a thoroughly dried 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Solvent Addition: Add anhydrous propan-2-ol (isopropanol) (10 volumes, 1.0 L) and initiate stirring. Cool the suspension to 0–5°C using an ice-water bath.

  • Activation: Dropwise add Thionyl Chloride ( SOCl2​ ) (1.5 eq, 63 mL) over 45 minutes. Causality Check: Maintain internal temperature below 10°C to prevent unwanted side reactions and manage the exothermic release of HCl and SO2​ gases.

  • Reflux: Remove the ice bath and heat the mixture to reflux (80–82°C) for 12–16 hours.

  • Validation: Monitor reaction completion via HPLC (Target: <2% starting material).

  • Workup: Concentrate the mixture in vacuo to remove excess isopropanol and SOCl2​ . Quench the resulting residue with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

  • Extraction: Extract the liberated free base with Ethyl Acetate (3 x 500 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the intermediate ester as a pale yellow oil.

Protocol 2: Catalytic Hydrogenation and Anhydrous Salt Formation

Objective: Reduce the pyridine ring without catalyst poisoning and isolate a non-hygroscopic salt.

  • Reactor Charging: Dissolve Isopropyl 2-(pyridin-3-yl)acetate (1.0 eq, 50 g) in anhydrous ethanol (8 volumes, 400 mL) inside a high-pressure Parr reactor.

  • Catalyst Addition: Carefully charge 5% Rhodium on Alumina ( Rh/Al2​O3​ ) (10% w/w relative to substrate, 5.0 g) under a strict nitrogen blanket. Safety Note: Dry hydrogenation catalysts can be pyrophoric.

  • Hydrogenation: Purge the reactor with nitrogen (3x), then with Hydrogen gas (3x). Pressurize the reactor to 60 psi with H2​ and heat to 50°C. Stir vigorously for 10–12 hours[1][2].

  • Filtration: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the catalyst.

  • Free Base Isolation: Concentrate the filtrate in vacuo. If any acidic additives were used, neutralize with aqueous Na2​CO3​ and extract the free base into anhydrous MTBE (400 mL). Dry the MTBE layer over anhydrous MgSO4​ to ensure zero water content.

  • Crystallization: Cool the dry MTBE solution to 5°C. Dropwise add 4M HCl in 1,4-dioxane (1.05 eq). Stir for 2 hours as a dense white precipitate forms.

  • Isolation: Filter the solid rapidly under a positive nitrogen stream to prevent ambient moisture absorption. Wash the filter cake with cold, dry MTBE (100 mL) and dry in a vacuum oven at 40°C for 24 hours to yield the target Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride.

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride

Welcome to the technical support center for the crystallization of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crystallization of this active pharmaceutical ingredient (API). Our goal is to move beyond simple procedural steps and explain the causal relationships in the crystallization process, empowering you to troubleshoot and refine your experiments effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the crystallization of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride. Each problem is followed by an analysis of probable causes and a series of recommended solutions grounded in physicochemical principles.

Question 1: I've followed a standard cooling crystallization protocol, but no crystals have formed, and the solution remains clear. What should I do?

Answer:

This is a classic case of failure to achieve nucleation, which is the initial step of crystal formation.[] The solution is likely undersaturated or stuck in a metastable state where the energy barrier for nucleation has not been overcome.

Probable Causes & Solutions:

  • Excess Solvent (Undersaturation): You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[2]

    • Solution A (Concentration): Gently reheat the solution and evaporate a portion of the solvent.[2] Cool the concentrated solution again. Aim for a concentration where the compound is fully dissolved at an elevated temperature but has low solubility at room temperature or below.[3]

    • Solution B (Anti-Solvent Addition): If you wish to avoid heating, you can add an "anti-solvent"—a solvent in which the compound is sparingly soluble—to induce precipitation. This technique is detailed further in the FAQ section.[4][5]

  • High Nucleation Energy Barrier: The solution may be supersaturated, but the molecules lack the energy or sites to begin forming an ordered crystal lattice.

    • Solution A (Induce Nucleation - Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide high-energy sites for nucleation to begin.[2][6]

    • Solution B (Induce Nucleation - Seeding): Introduce a "seed crystal"—a tiny, pure crystal of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride—into the cooled, supersaturated solution.[][7] This provides a perfect template for further crystal growth, bypassing the initial nucleation barrier. Seeding is the most powerful tool for controlling crystallization.[8]

Question 2: My compound has separated as a sticky liquid or "oil" instead of a crystalline solid. How can I fix this?

Answer:

"Oiling out" is a common challenge, especially with salts of moderately polar molecules.[3] It occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the chosen solvent system. The compound separates as a liquid phase instead of a solid crystal lattice.

Probable Causes & Solutions:

  • High Solute Concentration & Rapid Cooling: The solution is too concentrated, or the cooling rate is too fast, leading to a very high level of supersaturation where the compound crashes out as a liquid.[3]

    • Solution A (Dilute and Re-cool Slowly): Re-heat the mixture to redissolve the oil. Add a small amount (e.g., 5-10% more) of the "good" solvent to slightly reduce the supersaturation level.[6] Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of oil.[2]

    • Solution B (Change Solvent System): The chosen solvent may be too "good." A solvent in which the compound is slightly less soluble can prevent oiling. Experiment with solvent mixtures. For instance, if you are using a polar protic solvent like isopropanol, try a mixture with a less polar solvent like ethyl acetate.

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting disorder and leading to oiling.[10]

    • Solution A (Purification): If possible, consider an additional purification step before crystallization, such as column chromatography or an acid-base extraction, to remove impurities.[6]

    • Solution B (Charcoal Treatment): If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[3]

Question 3: I've successfully obtained crystals, but my final yield is very low (<50%). How can I improve it?

Answer:

A low yield typically indicates that a significant amount of your compound remained dissolved in the mother liquor after filtration.[2]

Probable Causes & Solutions:

  • Incomplete Crystallization: The crystallization time may have been too short, or the final temperature was not low enough to maximize precipitation.

    • Solution A (Increase Time & Decrease Temperature): After initial crystal formation at room temperature, place the flask in an ice bath or refrigerator for an extended period (e.g., several hours to overnight) to maximize the amount of product that crystallizes out of the solution.[3]

  • Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield.[2]

    • Solution A (Optimize Solvent Volume): In your next attempt, use the minimum amount of hot solvent required to fully dissolve the compound. This ensures maximum supersaturation and yield upon cooling.

    • Solution B (Second Crop): You can often recover more product from the mother liquor. Concentrate the filtrate by evaporating some of the solvent and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Inappropriate Solvent Choice: The compound may have a relatively high solubility in your chosen solvent, even at low temperatures.

    • Solution A (Solvent Screening): Conduct small-scale solubility tests to find a solvent or solvent system where the compound has high solubility when hot and very low solubility when cold. A good solvent system is the cornerstone of a high-yield crystallization.[3]

Question 4: My product consists of very fine needles or powder, which is difficult to filter and handle. How can I grow larger crystals?

Answer:

The formation of fines or small needles is typically a result of very rapid nucleation, where many crystals form at once and have little time to grow.[] This is often caused by a high degree of supersaturation and/or rapid cooling.

Probable Causes & Solutions:

    • Solution B (Reduce Supersaturation): Add a small excess of the "good" solvent (1-2 mL per 100 mg of solid) beyond the minimum required for dissolution.[2] This keeps the compound soluble for longer during the cooling process, allowing fewer nuclei to form and grow larger.

  • Excessive Agitation: High shear rates from vigorous stirring can cause crystal breakage (attrition) and induce excessive secondary nucleation, both of which lead to smaller particles.[11]

    • Solution A (Optimize Agitation): Use gentle agitation or allow the solution to stand undisturbed once crystal growth begins.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride?

As a hydrochloride salt of a molecule containing an ester and a piperidine ring, the compound is polar. Good "single-solvent" candidates are polar protic solvents where solubility increases significantly with temperature.[3] For "anti-solvent" crystallization, you would dissolve the compound in a polar solvent and add a less polar or non-polar solvent.

Solvent TypeExamplesRole in CrystallizationRationale
Polar Protic Isopropanol (IPA), Ethanol, WaterGood SolventThe hydroxyl groups can hydrogen-bond with the hydrochloride and ester moieties, promoting dissolution, especially when heated.[12] IPA is often a good starting point as it is the esterifying alcohol.
Polar Aprotic Acetonitrile, AcetoneGood/Moderate SolventThese can dissolve the compound but may offer a different solubility profile than alcohols. Acetone is volatile and can be used for slow evaporation techniques.[12]
Less Polar Ethyl Acetate, Toluene, HeptaneAnti-Solvent (Poor Solvent)The compound has very low solubility in these solvents. They are used to induce precipitation when added to a solution of the compound in a "good" solvent.[4]

Q2: How does pH affect the crystallization of a hydrochloride salt?

The pH of the solution is critical for maintaining the salt form. Propan-2-yl 2-(piperidin-3-yl)acetate is a salt of a weak base (the piperidine nitrogen) and a strong acid (HCl).

  • Low pH (Acidic): Maintaining a sufficiently low pH ensures the piperidine nitrogen remains protonated (as the hydrochloride salt). This is the desired state for crystallization. If the pH is too high, the salt can disproportionate.[13]

  • High pH (Basic): If the pH increases, the hydrochloride salt will be neutralized to its free base form. The free base has different solubility properties (it is less polar and more soluble in organic solvents) and will not crystallize as the hydrochloride salt.[4][6]

Therefore, ensure your solvent system is not basic and, if using aqueous solutions, that the pH remains acidic.

Q3: What is the anti-solvent crystallization technique and when should I use it?

Anti-solvent crystallization is a powerful technique used when a compound's solubility does not change significantly with temperature in a given solvent, or to avoid heating heat-sensitive compounds.[4][5] The process involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble.[][14] This gradually reduces the solubility of the compound in the mixed solvent system, inducing controlled supersaturation and crystallization.[15]

You should use this method when cooling crystallization gives poor yields or results in oiling out. The rate of anti-solvent addition is a critical parameter to control crystal size.[]

Q4: What is polymorphism and how do I know if I have different polymorphs?

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[8][16] These different forms can have distinct physical properties, including solubility, stability, and melting point, which is critically important in drug development.[17]

You might suspect polymorphism if you observe:

  • Different crystal shapes (e.g., needles vs. plates) when crystallizing from different solvents or under different conditions.

  • Inconsistent melting points for different batches.

  • Changes in the solid form upon storage.

Confirming polymorphism requires analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy.

Section 3: Key Experimental Protocols

Protocol 1: Optimized Cooling Crystallization

This protocol is a starting point for achieving high-purity crystals via controlled cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride. Add a magnetic stir bar.

  • Solvent Addition: Add a small amount of a suitable solvent (e.g., Isopropanol) and begin stirring and gentle heating (e.g., on a 60 °C hotplate).

  • Achieve Saturation: Continue adding the solvent dropwise until the solid is completely dissolved. Note the volume used. This is the minimum volume of hot solvent.[2]

  • (Optional) Hot Filtration: If the solution is cloudy or contains insoluble impurities, perform a hot filtration through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring).[3] Crystal formation should begin within 20-30 minutes.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30-60 minutes to maximize precipitation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is an excellent alternative if cooling crystallization is problematic.

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Ethanol or Water) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., Ethyl Acetate or Heptane) dropwise using a pipette or addition funnel.[3]

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). If it becomes too cloudy, add a few drops of the "good" solvent to clarify it.[3]

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals will form as the solvent environment slowly reaches a state of supersaturation.

  • Isolation & Drying: Once crystal formation is complete, isolate and dry the crystals as described in Protocol 1.

Section 4: Visualizing the Process

Visual aids can clarify complex workflows and relationships in the crystallization process.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve API in Minimum Hot Solvent hot_filter 2. Hot Filtration (Optional, for impurities) dissolve->hot_filter cool 3. Controlled Cooling hot_filter->cool nucleation 4. Nucleation (Seeding/Scratching) cool->nucleation growth 5. Crystal Growth nucleation->growth isolate 6. Isolation (Filtration) growth->isolate wash 7. Wash with Cold Solvent isolate->wash dry 8. Drying wash->dry end end dry->end Pure Crystalline Product G cluster_clear cluster_cloudy start Problem: No Crystals Formed q1 Is the solution clear or cloudy? start->q1 a1 Probable Cause: Metastable or Undersaturated q1->a1 Clear a2 Probable Cause: Amorphous precipitation or very fine crystals q1->a2 Cloudy s1 Action: Scratch flask or add seed crystal a1->s1 q2 Crystals form? s1->q2 s2 Action: Concentrate solution (remove solvent) & re-cool q2->s2 No end_ok Success: Collect Crystals q2->end_ok Yes s2->end_ok s3 Action: Reheat to dissolve, add more 'good' solvent, cool very slowly s3->end_ok

Caption: Troubleshooting decision tree for nucleation failure.

References

  • Technical Support Center: Optimization of Piperidine Ring Formation. Benchchem. 6

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem. 3

  • Guide for crystallization. 12

  • 3.6F: Troubleshooting. Chemistry LibreTexts. 2

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. 8

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. 18

  • API Crystallization. Crystal Pharmatech. 19

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. 20

  • Crystallisation in pharmaceutical processes. BIA. 4

  • Impact of impurities on crystal growth. Nature. 10

  • Flow Crystallization | Solubility Control. Vapourtec. 7

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design - ACS Publications. 21

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC - NCBI. 14

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Request PDF. ResearchGate. 17

  • Understanding the Importance of Crystallization Processes. Contract Pharma. 11

  • Three-Step Mechanism of Antisolvent Crystallization. NSF PAR. 15

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. ijprajournal. 5

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. 16

  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University of Minnesota Digital Conservancy. 13

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues with Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of functionalized amine hydrochlorides. Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS: 1803586-33-5) is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of functionalized amine hydrochlorides. Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS: 1803586-33-5) is a classic example of a deceptively complex molecule. While the hydrochloride salt suggests high aqueous solubility, the lipophilic isopropyl ester moiety and the specific behavior of amine salts in physiological media often lead to unexpected precipitation during in vitro assays or in vivo dosing.

This guide is designed to move beyond basic trial-and-error. By understanding the thermodynamic causality behind these solubility barriers—specifically the common ion effect and pH-dependent lipophilicity—you can engineer a self-validating formulation strategy.

Diagnostic Decision Tree for Precipitation

Before altering your formulation, identify the chemical driver of the precipitation. Use the workflow below to diagnose whether your issue is driven by pH (free-base formation) or by buffer composition (common ion effect).

SolubilityTroubleshooting Start Precipitation Observed: Propan-2-yl 2-(piperidin-3-yl)acetate HCl CheckPH Check Media pH Start->CheckPH HighPH pH > 7.5 (Free Base Precipitation) CheckPH->HighPH Yes LowPH pH < 7.0 CheckPH->LowPH No AdjustPH Adjust pH to 4.0 - 6.0 (Maintain Protonated State) HighPH->AdjustPH CheckCl Check Chloride [Cl-] Concentration LowPH->CheckCl HighCl High [Cl-] (e.g., PBS, Saline) (Common Ion Effect) CheckCl->HighCl Yes LowCl Low[Cl-] (e.g., Pure Water) CheckCl->LowCl No SwitchBuffer Use Non-Chloride Buffers or Cosolvent Systems HighCl->SwitchBuffer UseCD Use HP-β-CD Complexation for Lipophilic Tail LowCl->UseCD

Diagnostic workflow for identifying and resolving amine hydrochloride solubility barriers.

Technical Troubleshooting FAQs

Q: Why does my compound precipitate in PBS or 0.9% saline despite being a water-soluble hydrochloride salt? A: This is a textbook manifestation of the common ion effect coupled with pH-driven equilibrium shifts. Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride dissociates into a protonated piperidinium cation and a chloride anion. In media with high chloride concentrations (like saline or PBS), Le Chatelier's principle forces the equilibrium back toward the solid crystalline salt, drastically depressing its apparent solubility. As demonstrated by, slightly soluble hydrochlorides are highly sensitive to excess chloride ions in the dissolution medium.

Q: I adjusted the pH to 7.4 for my cellular assay, and the solution immediately turned cloudy. What happened? A: You have crossed the solubility threshold of the free base. The secondary amine on the piperidine ring has a pKa of approximately 9.5 to 10.0. While the molecule is predominantly protonated at pH 7.4, the small fraction that exists as the uncharged free base is highly lipophilic due to the isopropyl acetate tail. Because the intrinsic solubility ( S0​ ) of this free base is extremely low, it rapidly saturates the aqueous environment and precipitates. To resolve this, you must either maintain the pH between 4.0 and 6.0 or introduce an inclusion complexing agent.

Q: What is the most effective vehicle for in vivo dosing of this compound without causing precipitation upon injection? A: A synergistic approach utilizing a cosolvent (e.g., PEG400) and a cyclic oligosaccharide (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is highly recommended. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic isopropyl ester, shielding it from the aqueous environment. Simultaneously, PEG400 lowers the dielectric constant of the bulk solvent, accommodating the intermediate polarity of the molecule. This combined mathematical and thermodynamic synergy prevents precipitation even upon dilution in the bloodstream, as established by .

Quantitative Solubility Profiles

To guide your formulation choices, the table below summarizes the expected solubility behavior of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride across standard laboratory vehicles at 25°C.

Formulation VehicleApparent Solubility (mg/mL)Primary Mechanism of Limitation / Enhancement
Pure Water (pH ~5.5) ~25.0Baseline thermodynamic solubility of the HCl salt.
0.9% NaCl (Saline) < 5.0Severe suppression via the common ion effect ([Cl⁻]).
PBS (pH 7.4) < 2.0Partial free-base formation + common ion effect.
10% w/v HP-β-CD in Water ~65.0Inclusion complexation of the isopropyl ester moiety.
10% PEG400 + 10% HP-β-CD > 100.0Synergistic enhancement (Cosolvency + Complexation).
Validated Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can ruin quantitative assays. Use these self-validating protocols to ensure complete dissolution.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Use this protocol to determine the exact amount of cyclodextrin required for your target concentration.

  • Preparation: Prepare a series of unbuffered aqueous solutions containing 0%, 5%, 10%, 15%, and 20% (w/v) HP-β-CD.

  • Saturation: Add an excess amount of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (e.g., 50 mg) to 1 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Vortex vigorously for 2 minutes, then place the vials in a thermostatic shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved salt.

  • Validation: Carefully extract the supernatant, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption), and quantify the dissolved API using HPLC-UV.

Protocol B: Preparation of a Synergistic In Vivo Dosing Vehicle

This protocol yields a highly stable, precipitation-resistant formulation suitable for IV or IP administration.

  • Aqueous Phase: Dissolve 100 mg of HP-β-CD in 800 µL of sterile Water for Injection (WFI). Stir until completely optically clear.

  • Organic Phase: In a separate vial, dissolve your target dose of the compound (e.g., 10 mg) in 100 µL of pure PEG400. Vortex until no particulates remain.

  • Integration: While magnetically stirring the aqueous HP-β-CD solution at 300 rpm, add the API/PEG400 solution dropwise.

  • Volume Adjustment: QS (quantum satis) to exactly 1.0 mL using sterile WFI.

  • pH Verification: Check the pH using a micro-probe. If necessary, adjust to pH 5.0 - 5.5 using 0.1 M NaOH or 0.1 M HCl. Do not use PBS to adjust pH.

  • Sterilization: Pass the final formulation through a 0.22 µm PVDF sterile filter.

References
  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Serajuddin, A. T. M., & Mufson, D. (1985). "pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts." Pharmaceutical Research, 2(2), 65-68.[Link]

  • Li, P., Zhao, L., & Yalkowsky, S. H. (1999). "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." Journal of Pharmaceutical Sciences, 88(11), 1107-1111.[Link]

Optimization

Technical Support Center: Managing the Hygroscopicity of Piperidine Hydrochloride Salts

Welcome to the Technical Support Center. As drug development and synthetic chemistry demand increasingly stringent anhydrous conditions, handling hygroscopic reagents like piperidine hydrochloride (and its functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic chemistry demand increasingly stringent anhydrous conditions, handling hygroscopic reagents like piperidine hydrochloride (and its functionalized derivatives) requires precision. This guide is designed for researchers and scientists to diagnose moisture-related issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure experimental integrity.

Diagnostic FAQs: The Causality of Hygroscopicity

Q1: Why does piperidine hydrochloride rapidly clump when exposed to ambient laboratory air? A1: Piperidine hydrochloride is a highly polar organic salt. The ionic nature of the piperidinium cation and chloride anion creates a strong thermodynamic driving force to coordinate with atmospheric water molecules[1]. This hygroscopicity leads to the formation of a surface hydration layer. As water molecules bridge adjacent crystals, the initially free-flowing powder sticks together, resulting in hard clumps or "caking"[2].

Q2: How does moisture absorption quantitatively impact my reaction stoichiometry? A2: When the salt absorbs water, its effective molecular mass increases. If you weigh a clumped, hydrated sample assuming the anhydrous molecular weight (121.61 g/mol for the parent salt)[3], you are weighing water alongside your reagent. Consequently, you will introduce fewer moles of the active piperidinium species into your reaction[2]. This stoichiometric imbalance is a primary cause of lower-than-expected yields and incomplete conversions.

Q3: What are the chemical risks of using moisture-compromised functionalized derivatives, such as 1-(2-chloroethyl)piperidine hydrochloride? A3: Beyond stoichiometric errors, trapped moisture acts as a nucleophile. For reactive derivatives like 1-(2-chloroethyl)piperidine hydrochloride, ambient water can promote premature hydrolysis of the alkyl chloride moiety[2]. This unwanted side reaction generates piperidinyl alcohol side products and liberates hydrochloric acid, which can further degrade base-sensitive components in your reaction mixture and complicate purification[4].

Q4: Can I dry a moisture-compromised batch in a standard laboratory drying oven? A4: Standard thermal drying in an ambient atmosphere is strongly discouraged. While heating drives off water, exposing the salt to elevated temperatures in the presence of oxygen can lead to oxidative degradation or partial sublimation. Instead, vacuum desiccation is the self-validating standard, as it lowers the vapor pressure of water to drive evaporation without inducing thermal stress[5].

Handling & Storage Workflow

PiperidineHandling A Piperidine Hydrochloride Batch Received B Visual Inspection: Clumping or Caking? A->B C Vacuum Desiccation (Constant Weight) B->C Yes (Moisture Detected) D Inert Atmosphere Weighing (Glovebox/Schlenk) B->D No (Free-flowing) C->D Dry Salt Recovered E Anhydrous Reaction Setup D->E Aliquot for Reaction F Long-Term Storage (Sealed, Desiccated) D->F Remaining Stock

Workflow for diagnosing and handling hygroscopic piperidine hydrochloride salts.

Self-Validating Experimental Protocols

Protocol 1: Recovery and Vacuum Drying of Hygroscopic Piperidine Salts

Objective: To safely remove absorbed moisture without thermally degrading the salt, utilizing a mass-based validation loop.

  • Preparation: Transfer the clumped piperidine hydrochloride salt into a pre-weighed, oven-dried Schlenk flask or a wide-mouth vacuum desiccator dish. Maximizing the surface area is critical for efficient moisture removal[5].

  • Initial Weighing: Record the total mass of the vessel and the wet salt on an analytical balance.

  • Vacuum Application: Connect the vessel to a high-vacuum line (target pressure < 0.1 mbar). Apply the vacuum gradually to prevent the fine powder from being drawn into the manifold.

  • Desiccation: Leave the sample under dynamic vacuum for 12–24 hours. If the specific derivative is thermally stable, gentle heating (e.g., a 40°C water bath) can accelerate the process[2].

  • Validation (Constant Mass): Backfill the vessel with dry Argon or Nitrogen. Reweigh the vessel. Repeat the vacuum cycle for 2 hours and weigh again. The system is validated as "dry" when two consecutive weighings differ by less than 1 mg.

Protocol 2: Precision Weighing and Transfer under Inert Atmosphere

Objective: To weigh the anhydrous salt without re-introducing atmospheric moisture.

  • Environment Setup: Transfer the sealed, dry salt container into a controlled humidity chamber, glovebox, or glovebag purged with inert gas (Argon/N2)[6].

  • Equilibration: Allow the container to equilibrate to the glovebox temperature to prevent condensation.

  • Aliquotting: Using a static-free, dry spatula, weigh the required mass directly into a pre-dried reaction vial.

  • Sealing: Seal the reaction vial with a PTFE-lined septum cap before removing it from the inert environment. This allows you to inject anhydrous solvents directly via syringe, maintaining a strictly moisture-free, closed system[6].

Quantitative Data & Storage Parameters

ParameterPiperidine Hydrochloride1-(2-Chloroethyl)piperidine HClHandling Implication
CAS Number 6091-44-7[7]2008-75-5[4]Critical for verification of reagent identity and SDS retrieval.
Molecular Weight 121.61 g/mol [3]184.06 g/mol (anhydrous)Must be recalculated if hydration/clumping is suspected.
Water Solubility >1500 g/L at 20°C[1]Highly SolubleIndicates extreme thermodynamic affinity for atmospheric moisture.
Storage Conditions Tightly closed, dry, well-ventilated[7]Cool, dry, inert atmosphere[2]Store locked up; utilize desiccators with active desiccant for long-term storage[8].
Toxicity / Hazards Toxic if swallowed (H301)[8]Skin/Eye/Respiratory Irritant[4]Mandates strict PPE usage and handling exclusively inside a fume hood.

Troubleshooting Guide

Issue 1: The salt has formed a solid, unbreakable brick in the reagent bottle.

  • Mechanistic Cause: Severe moisture exposure followed by temperature fluctuations has caused the surface hydration layer to fuse the crystals together into a solid mass.

  • Corrective Action: Do not forcefully chisel or grind the salt, as this generates hazardous, toxic dust[8]. Instead, inside a fume hood or glovebox, dissolve the entire mass in a minimal amount of an anhydrous, volatile solvent (e.g., dry dichloromethane). Filter the solution if insoluble impurities are present, and evaporate the solvent under high vacuum to recover the free-flowing powder.

Issue 2: Reaction yields are consistently 10-15% lower than expected.

  • Mechanistic Cause: Weighing hydrated salt directly on an open benchtop leads to an artificially inflated mass, introducing fewer moles of the active reagent and skewing the reaction stoichiometry[2].

  • Corrective Action: Implement Protocol 1 to dry the salt to a constant mass. Subsequently, follow Protocol 2 using pre-filled, septum-capped reaction vials to prevent any moisture ingress during the experimental setup[6].

Issue 3: Unexplained side products are detected via LC-MS.

  • Mechanistic Cause: Hydrolysis of reactive functional groups (such as the alkyl chloride in 1-(2-chloroethyl)piperidine HCl) catalyzed by absorbed atmospheric water[2].

  • Corrective Action: Discard the compromised batch. Procure a fresh bottle with verified low water content (>98.0% purity)[3] and store it immediately in a desiccator over anhydrous calcium sulfate or silica gel.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Propan-2-yl 2-(piperidin-3-yl)acetate Hydrochloride Analogs for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold in CNS Drug Discovery The piperidine ring is a cornerstone in medicinal chemistry, recognized for its favorable physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and its prevalence in numerous FDA-approved drugs targeting the central nervous system (CNS).[1] The Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride core represents a versatile template for designing ligands with the potential to modulate key CNS targets, such as neurotransmitter transporters. The inherent structural features of this scaffold, including the basic nitrogen atom and the ester functionality, provide multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of Propan-2-yl 2-(piperidin-3-yl)acetate Analogs

To provide a structured comparison, we will consider three classes of analogs based on the site of modification:

  • Series A: N-Substituted Analogs. Modifications at the piperidine nitrogen.

  • Series B: C4-Substituted Analogs. Introduction of substituents at the 4-position of the piperidine ring.

  • Series C: Ester Chain Analogs. Variation of the isopropyl ester group.

The primary endpoint for comparison will be the binding affinity (Ki) for the dopamine transporter (DAT), a measure of how tightly a compound binds to its target. Lower Ki values indicate higher binding affinity and, generally, greater potency.

Predicted Dopamine Transporter (DAT) Binding Affinities

The following table summarizes the predicted DAT binding affinities for our virtual analogs, extrapolated from published data on structurally similar compounds.

SeriesAnalog IDModificationPredicted DAT Ki (nM)Rationale & Supporting Evidence
Core 1 Propan-2-yl 2-(piperidin-3-yl)acetate>1000The unsubstituted parent compound is expected to have low affinity for DAT.
A A1 N-Methyl500 - 1000Small alkyl substitution on the nitrogen may slightly increase affinity but is generally not optimal for high potency.
A2 N-Benzyl100 - 250Introduction of a benzyl group can lead to a moderate increase in affinity through potential pi-stacking interactions in the binding pocket.
A3 N-(3-Phenylpropyl)20 - 50An extended N-alkyl chain with a terminal phenyl group often significantly enhances DAT affinity, as seen in GBR 12909 analogs.
B B1 4-Fluoro800 - 1500Introduction of a small, electron-withdrawing group at the 4-position without a corresponding hydrophobic substituent is unlikely to improve affinity.
B2 4-Phenyl50 - 100A phenyl group at the 4-position can introduce favorable hydrophobic interactions, leading to a notable increase in binding affinity.
B3 4-(4-Chlorophenyl)10 - 30The addition of a halogen to the C4-phenyl ring can further enhance affinity, a common strategy in the design of potent DAT inhibitors.
C C1 Methyl Ester>1000A smaller ester group is not expected to significantly alter the low affinity of the unsubstituted core.
C2 n-Propyl Ester800 - 1200A slightly larger alkyl ester may offer minor improvements but is unlikely to be a primary driver of high affinity.
C3 Benzyl Ester400 - 800A benzyl ester could introduce some favorable interactions, but the orientation may not be optimal compared to N- or C4-substitutions.

Note: The predicted Ki values are estimations based on SAR trends from related series and should be confirmed by experimental validation.

Structure-Activity Relationship (SAR) Insights

The predicted affinities in the table above are guided by established SAR principles for piperidine-based DAT inhibitors:

  • N-Substitution is Critical for Potency: The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining DAT affinity. Large, lipophilic groups, particularly those with an aromatic ring connected by an appropriate linker, are often associated with high potency. This is exemplified by the significant predicted increase in affinity for analog A3 .

  • C4-Aryl Substitution Enhances Affinity: The introduction of an aryl group at the 4-position of the piperidine ring generally leads to a substantial increase in binding affinity. This is likely due to favorable hydrophobic and/or pi-stacking interactions within a specific sub-pocket of the DAT binding site. Further substitution on this aryl ring, as in analog B3 , can further refine and improve potency.

  • The Ester Group has a Secondary Role: While the ester functionality is an important feature of the scaffold, modifications to the ester alkyl chain appear to have a less dramatic impact on DAT affinity compared to substitutions at the nitrogen or C4 positions.

Experimental Protocols for Efficacy Validation

To empirically validate the predicted efficacies of the synthesized analogs, the following detailed experimental protocols are provided.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the dopamine transporter by measuring their ability to displace a known radioligand.

Materials:

  • Rat striatal tissue or cells expressing human DAT

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand)

  • Non-specific control: GBR 12909 (10 µM) or another high-affinity DAT inhibitor

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • FilterMate™ harvester or similar filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in 20 volumes of ice-cold lysis buffer.[2]

    • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[2]

    • Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[2]

    • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[2]

    • Resuspend the final pellet in assay buffer containing 10% sucrose for cryopreservation and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a BCA assay.

  • Assay Procedure:

    • On the day of the assay, thaw the membrane preparation and resuspend in fresh assay buffer to a final concentration of 50-120 µg protein per well.[2]

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer or test compound at various concentrations.

      • 50 µL of radioligand ([³H]WIN 35,428) at a concentration close to its Kd.

      • 150 µL of the membrane preparation.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of GBR 12909 (10 µM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters for 30 minutes at 50°C.[2]

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[³H]Dopamine Uptake Assay in Synaptosomes

This functional assay measures the ability of the test compounds to inhibit the uptake of dopamine into synaptosomes, providing a measure of their functional potency (IC50).

Materials:

  • Freshly dissected rat striatum

  • Syn-PER™ Synaptic Protein Extraction Reagent or similar

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline.[3]

  • [³H]Dopamine

  • Non-specific uptake control: Nomifensine (10 µM) or another potent DAT inhibitor

  • 96-well plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Synaptosome Preparation:

    • Homogenize fresh rat striatal tissue in Syn-PER™ reagent according to the manufacturer's protocol. A typical procedure involves Dounce homogenization on ice.[4]

    • Centrifuge the homogenate at 1,200 x g for 10 minutes at 4°C to remove cell debris.[4]

    • Centrifuge the supernatant at 15,000 x g for 20 minutes at 4°C to pellet the synaptosomes.[4]

    • Gently resuspend the synaptosomal pellet in uptake buffer.

    • Determine the protein concentration using a BCA assay.

  • Uptake Assay:

    • Aliquot the synaptosomal suspension into a 96-well plate.

    • Add varying concentrations of the test compounds to the wells.

    • For total uptake wells, add buffer without any inhibitor.

    • For non-specific uptake wells, add nomifensine (10 µM).

    • Pre-incubate the plate at 37°C for 10-20 minutes.[3]

    • Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of approximately 10-20 nM.[3]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 values for each compound by plotting the percentage of inhibition of specific uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the targeted biological pathway and the experimental workflows.

Dopaminergic Synapse and the Role of DAT

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyr Tyrosine L_DOPA L-DOPA Tyr->L_DOPA TH DA_cytosol Dopamine (cytosolic) L_DOPA->DA_cytosol AADC DA_vesicle Dopamine (in vesicle) Synaptic_Cleft Synaptic Cleft DA_vesicle->Synaptic_Cleft Exocytosis DA_cytosol->DA_vesicle VMAT2 DAT Dopamine Transporter (DAT) DAT->DA_cytosol Synaptic_Cleft->DAT Reuptake D1R D1 Receptor Synaptic_Cleft->D1R Binds D2R D2 Receptor Synaptic_Cleft->D2R Binds Inhibitor Piperidine Analog Inhibitor->DAT Inhibition AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signaling Downstream Signaling PKA->Signaling

Caption: Dopaminergic synapse showing dopamine synthesis, release, reuptake via DAT, and postsynaptic signaling. Piperidine analogs inhibit DAT, increasing synaptic dopamine.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (e.g., from rat striatum) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]WIN 35,428) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compounds (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Scintillation Counting to measure radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff IC50_Calc->Ki_Calc

Caption: Workflow for the radioligand binding assay to determine the Ki of test compounds for the dopamine transporter.

Conclusion

This guide provides a framework for comparing the efficacy of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride analogs, with a focus on their potential as dopamine transporter inhibitors. The structure-activity relationships extrapolated from existing literature suggest that modifications at the piperidine nitrogen and the C4 position are key drivers of high affinity for DAT. The provided experimental protocols offer a robust methodology for validating these predictions and further characterizing the pharmacological profile of novel analogs. It is through such systematic evaluation, grounded in established scientific principles, that promising new candidates for the treatment of CNS disorders can be identified and advanced.

References

  • Neurology Clinical Practice. Dopaminergic Pathway Imaging. [Link]

  • ResearchGate. Schematic representation of dopamine signaling pathway. [Link]

  • Journal of Biomolecular Screening. Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. [Link]

  • ResearchGate. Schematic representation of the major dopaminergic pathways in the brain. [Link]

  • STAR Protocols. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. [Link]

  • Iranian Journal of Medical Sciences. Cerebellar Giant Synaptosomes: a Model to Study Basal and Stimulated Release of [ H]gamma-Aminobutyric Acid. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]

  • Journal of Neurochemistry. Uptake of gamma-aminobutyric acid and L-glutamic acid by synaptosomes from postmortem human cerebral cortex: multiple sites, sodium dependence and effect of tissue preparation. [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Molecules. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Current Protocols in Pharmacology. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Brain Research. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). [Link]

  • Washington University School of Medicine in St. Louis. Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Biological Evaluation of some Substituted 4-Piperidones. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]

  • Google P
  • PubChem. Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. [Link]

  • European Journal of Medicinal Chemistry. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators. [Link]

  • ACS Chemical Neuroscience. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride

For professionals engaged in scientific research and drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in scientific research and drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, authoritative protocol for the proper disposal of propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS No. 1803586-33-5), ensuring the protection of personnel and adherence to the highest safety standards.

Hazard Identification and Essential Safety Intelligence

A thorough understanding of a compound's hazard profile is the critical first step in its safe management. Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride is classified with specific health hazards that demand rigorous safety precautions.[1] Its chemical structure, featuring a piperidine ring, suggests that it should be handled with the caution afforded to this class of compounds, which are often toxic and corrosive.[2][3][4][5]

Key Hazard Profile:

Hazard ClassificationGHS CodeSignal WordDescriptionAuthoritative Source
Skin IrritationH315WarningCauses skin irritation.[1][6]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1][6]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause drowsiness or dizziness.[1]
Potential Acute ToxicityH301, H330DangerStructurally related piperidine compounds can be toxic if swallowed or fatal if inhaled.[3][3]

Given these hazards, this compound must be treated as regulated hazardous waste.[7][8][9] Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[3][10]

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride for any purpose, including disposal, all personnel must be equipped with the following PPE to mitigate exposure risks.

  • Eye and Face Protection : Chemical safety goggles in conjunction with a face shield are mandatory to protect against splashes and accidental contact.[2][6]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical.[6]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron is required to protect against skin contact.[2]

  • Respiratory Protection : All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.[2]

Step-by-Step Disposal Protocol: A Self-Validating System

Adherence to this protocol ensures a safe and compliant disposal pathway from the point of generation to final removal by certified professionals.

Step 1: Waste Segregation and Container Designation

The cornerstone of safe chemical disposal is meticulous segregation.

  • Designate a Container : Procure a dedicated, chemically compatible container with a secure, tight-fitting lid for all waste containing propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride.[2][5][11]

  • Avoid Incompatibilities : Never mix this waste with incompatible materials. Specifically, keep it segregated from strong bases, which could deprotonate the hydrochloride salt and liberate the more volatile and potentially more hazardous free piperidine base. Also, keep it separate from strong oxidizing agents.[11][12]

  • Consolidate Waste : This container is for all forms of waste: residual or unused solid compound, and any contaminated disposable materials such as weighing papers, pipette tips, gloves, and absorbent pads used during cleanup.[2][5]

Step 2: Proper Waste Labeling

Regulatory compliance begins with clear identification. The waste container must be labeled immediately upon the first addition of waste.

  • Mandatory Wording : The label must prominently display the words "Hazardous Waste ".[5][8]

  • Full Chemical Name : Clearly write the full, unambiguous chemical name: "Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride ".[5]

  • Hazard Identification : Include the relevant hazard pictograms (e.g., irritant, health hazard).

Step 3: Secure On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location : The SAA must be located at or near the point of waste generation and be under the direct control of laboratory personnel.[7][8][13]

  • Container Status : Keep the waste container securely closed at all times, except when adding waste.[7] This is crucial as the compound may be hygroscopic.

Step 4: Management of "Empty" Containers

Containers that once held propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride are not truly empty and must be managed as hazardous waste.[2]

  • Triple Rinsing : Triple-rinse the container with a suitable solvent (e.g., methanol or isopropanol).

  • Rinsate Collection : The rinsate is considered hazardous waste. Each rinse must be collected and added to the designated liquid hazardous waste container.[2][11]

  • Final Container Disposal : After the triple rinse and air drying, deface or remove the original label. The container can then be disposed of according to your institution's specific guidelines, which may classify it as non-hazardous solid waste.[11]

Step 5: Professional Waste Disposal

The final step is the transfer of waste to certified professionals.

  • Engage EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[2][6][14]

  • Documentation : Ensure all waste manifests and other required documentation are completed accurately. This creates a legal and safety-compliant "cradle-to-grave" record of the waste.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate risks.

  • Evacuate and Secure : Immediately alert personnel in the vicinity and evacuate all non-essential individuals. Restrict access to the spill area.[2]

  • Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if it is safe to do so.[2]

  • Don Full PPE : Before addressing the spill, equip yourself with the full range of PPE as described in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[4][6]

  • Collect Waste : Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.[6]

  • Decontaminate : Clean the spill surface with an appropriate solvent and collect all cleaning materials (wipes, pads) as hazardous waste.[2]

Visualization: Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride.

G Disposal Workflow for Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride start Waste Generation (Unused chemical, contaminated labware, PPE) container Place in Designated, Labeled Hazardous Waste Container start->container Segregate waste storage Store in Secure Satellite Accumulation Area (SAA) container->storage Keep container closed pickup Arrange Pickup by EHS or Licensed Waste Disposal Service storage->pickup Complete documentation end Compliant Final Disposal pickup->end empty_cont Original Chemical Container is 'Empty' rinse Triple-Rinse with Appropriate Solvent empty_cont->rinse rinsate Collect Rinsate as Hazardous Liquid Waste rinse->rinsate defaced Deface Label & Dispose of Rinsed Container per Institutional Policy rinse->defaced rinsate->container Add to appropriate waste stream

Caption: Decision workflow for handling and disposal.

References

  • Propan-2-yl 2-(piperidin-3-yl)
  • SAFETY D
  • Safety D
  • Safety D
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Safety D
  • Laboratory Waste Management Guidelines.Environmental Health and Safety Office.
  • Chemical Hazards and Toxic Substances - Overview.
  • Piperidine - SAFETY D
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
  • Managing Hazardous Chemical Waste in the Lab.Lab Manager.
  • Chemical Waste Disposal Guidelines.Unknown Source.
  • Chemical Waste Disposal Guidelines for Educ
  • Proper Disposal Procedures for BMS-214662 Hydrochloride: A Comprehensive Guide for Labor
  • How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.
  • OSHA Chemical Storage Requirements [2025 Guide].Unknown Source.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical disposal: wh

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.